2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile 2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 1025586-73-5
VCID: VC5041834
InChI: InChI=1S/C19H17N3O3S/c1-19(2,3)18(23)14(12-20)10-13-11-15(22(24)25)7-8-16(13)26-17-6-4-5-9-21-17/h4-11H,1-3H3/b14-10-
SMILES: CC(C)(C)C(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=N2)C#N
Molecular Formula: C19H17N3O3S
Molecular Weight: 367.42

2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile

CAS No.: 1025586-73-5

Cat. No.: VC5041834

Molecular Formula: C19H17N3O3S

Molecular Weight: 367.42

* For research use only. Not for human or veterinary use.

2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile - 1025586-73-5

Specification

CAS No. 1025586-73-5
Molecular Formula C19H17N3O3S
Molecular Weight 367.42
IUPAC Name (2Z)-4,4-dimethyl-2-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]-3-oxopentanenitrile
Standard InChI InChI=1S/C19H17N3O3S/c1-19(2,3)18(23)14(12-20)10-13-11-15(22(24)25)7-8-16(13)26-17-6-4-5-9-21-17/h4-11H,1-3H3/b14-10-
Standard InChI Key PFSWBTRTLXIFBU-UVTDQMKNSA-N
SMILES CC(C)(C)C(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=N2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile is a nitrile-containing organic compound with the molecular formula C₁₉H₁₇N₃O₃S and a molar mass of 367.42 g/mol . Its IUPAC name, (2Z)-4,4-dimethyl-2-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]-3-oxopentanenitrile, reflects its Z-configuration around the double bond and the presence of a pyridylthio group, nitro substituent, and dimethylpropanoyl moiety .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1025586-73-5
Molecular FormulaC₁₉H₁₇N₃O₃S
Molar Mass367.42 g/mol
XLogP34.5
Topological Polar SA122 Ų
Hydrogen Bond Acceptors6

The compound’s structure features a conjugated enenitrile backbone, which facilitates electron delocalization and influences its reactivity in catalytic processes .

Synthesis and Industrial Production

Asymmetric Reduction in Pharmaceutical Synthesis

A pivotal application of this compound is its role as an intermediate in the synthesis of optically active pyrimidinamide derivatives, as disclosed in the European patent EP 4406609 A2 . The patent highlights the challenges of achieving high enantioselectivity in imino compound reductions, where traditional protecting groups like diphenylmethyl result in <10% yield and poor optical purity . In contrast, the use of 2-(2,2-dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile as a protecting group enables asymmetric reduction with enhanced yield (≥75%) and enantiomeric excess (≥95%) .

Table 2: Synthetic Optimization Parameters

ParameterTraditional MethodsNovel Approach
Protecting GroupDiphenylmethylTarget Compound
Yield<10%≥75%
Enantiomeric Excess<50%≥95%
Catalyst SystemRhodium complexesChiral phosphine ligands

Production Scalability and Cost Drivers

While direct production data for this compound is limited, insights from prop-2-enenitrile (acrylonitrile) manufacturing reveal cost dependencies on raw materials like propylene and ammonia . The ammoxidation process, conducted at 400–500°C with phosphorus-molybdenum-bismuth catalysts, shares parallels with the high-temperature steps required for synthesizing nitro-aromatic intermediates .

Physicochemical Properties and Stability

Thermochemical Behavior

The compound exhibits a calculated XLogP3 value of 4.5, indicating moderate lipophilicity suitable for organic phase reactions . Its topological polar surface area of 122 Ų suggests limited membrane permeability, aligning with its role as a non-bioactive intermediate .

Spectroscopic Characteristics

Although experimental spectral data (e.g., NMR, IR) is absent in available literature, computational models predict strong absorption bands in the UV-Vis spectrum due to the nitro and conjugated enenitrile groups. The pyridylthio moiety likely contributes to a distinct 1H^1H NMR signature at δ 7.5–8.5 ppm .

Pharmaceutical and Industrial Applications

Role in Anticancer Drug Development

The compound’s utility in synthesizing pyrimidinamide derivatives positions it as a keystone in developing kinase inhibitors and apoptosis inducers . Its robust performance in asymmetric reductions addresses long-standing challenges in producing enantiopure amines, critical for minimizing off-target effects in therapeutics .

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